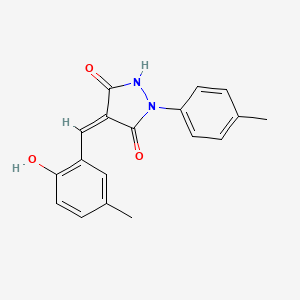
N-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-3-furamide" often involves palladium-catalysed cyclisation processes. For example, a study on the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalysed cyclisation of N-(2-iodophenyl)-N-methyl-3-furamide shows the effectiveness of palladium as a catalyst in forming complex furamide structures (Lindahl et al., 2006).
Molecular Structure Analysis
Experimental and theoretical investigations into compounds with similar backbones, such as 4-chloro-N-(2-methoxyphenyl)benzamidoxime, have provided insights into their molecular structures. X-ray diffraction and DFT calculations have been employed to elucidate the Z configuration and intramolecular hydrogen bonding, demonstrating the compound's centrosymmetric dimer form due to intermolecular hydrogen bonds (Kara et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving furamide compounds, such as cyclopalladation of N,N-dimethyl-2(OR-3)-furancarboselenoamide, reveal the ability of these molecules to form chelates with metals like palladium, showcasing their reactivity and potential for creating complex chemical structures (Nonoyama & Nonoyama, 1989).
Physical Properties Analysis
The physical properties of related compounds, such as crystal structure and phase behavior, provide a foundation for understanding how "N-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-3-furamide" may behave under different conditions. For example, the crystal structure analysis of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide offers insights into the arrangement of furamide molecules in solid state and their intermolecular interactions (Galešić & Vlahov, 1990).
Chemical Properties Analysis
Investigating the chemical properties of furamide compounds involves understanding their reactivity, stability, and interaction with other molecules. Studies on the synthesis and properties of aromatic polyamides and polyimides derived from furamide derivatives underscore the versatility and potential applications of these compounds in material science and chemistry (Liaw et al., 1998).
作用機序
Target of Action
The primary target of N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is the Ephrin type-B receptor 4 . This receptor is a part of the ephrin receptor subfamily of the protein-tyrosine kinase family. Ephrin receptors are crucial for mediating developmental events, particularly in the nervous system and in erythropoiesis .
Mode of Action
It is known to interact with its target, the ephrin type-b receptor 4 . The interaction between the compound and its target may result in changes in the receptor’s activity, which could potentially influence various cellular processes .
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-8-6-11(9(2)19-8)14(17)16-10-4-5-13(18-3)12(15)7-10/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAKPPJTXVOAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5148188.png)
![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5148195.png)
![methyl 2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5148199.png)

![3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5148207.png)
![{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5148213.png)
![2'-amino-7'-methyl-5-nitro-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B5148229.png)

![2,6-di-tert-butyl-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5148241.png)
![(2R*,6S*)-2,6-dimethyl-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5148244.png)
![2-[(2,6-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5148246.png)

